molecular formula C2H2N2S3 B7761095 1,3,4-thiadiazole-2,5-dithiol

1,3,4-thiadiazole-2,5-dithiol

Cat. No.: B7761095
M. Wt: 150.3 g/mol
InChI Key: BIGYLAKFCGVRAN-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2,5-dithiol is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is known for its high nucleophilicity and ability to form stable complexes with various metal ions. It has significant applications in fields such as organic chemistry, analytical chemistry, and materials science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2,5-dithiol can be synthesized through the reaction of ethylene glycol dihalide derivatives with this compound dipotassium salt under highly diluted conditions. This reaction involves nucleophilic substitution followed by ring closure . Another method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2,5-dithiol involves its high nucleophilicity and ability to form stable complexes with metal ions. The thiadiazole ring contains three donor atoms (one sulfur and two nitrogen), which contribute to its strong binding affinity for metal ions. This property makes it effective in applications such as metal ion detection and removal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazole-2,5-dithiol is unique due to its high nucleophilicity and ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications such as metal ion detection, corrosion inhibition, and the synthesis of complex organic molecules .

Properties

IUPAC Name

1,3,4-thiadiazole-2,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGYLAKFCGVRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NN=C(S1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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